

# The Dawn of Modern Sedatives: A Technical History of Diethylbarbituric Acid (Veronal)

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Audience: Researchers, scientists, and drug development professionals.

### **Abstract**

This technical guide provides an in-depth historical account of the discovery and development of diethylbarbituric acid, the first commercially successful barbiturate hypnotic, marketed as Veronal. It details the scientific context of its synthesis by Emil Fischer and Joseph von Mering in 1902, building upon the foundational work of Adolf von Baeyer. This paper includes a reconstruction of the probable synthesis protocol, a summary of the initial pharmacological data from animal and human trials, and a discussion of the early structure-activity relationship theories that guided its discovery. All quantitative data is presented in tabular format, and key processes are visualized using logical diagrams to provide a comprehensive resource for researchers in pharmacology and drug development.

# Introduction: The Quest for a Perfect Hypnotic

At the close of the 19th century, the pharmacopeia of hypnotic and sedative agents was limited and fraught with issues. Bromides, chloral hydrate, and paraldehyde were common, but they suffered from unpleasant tastes, significant side effects, and a narrow therapeutic window. The scientific community was in active pursuit of a safe, reliable, and effective sleep-inducing agent.



The story of diethylbarbituric acid begins with the German chemist Adolf von Baeyer. In 1864, he first synthesized the parent compound, barbituric acid, by condensing urea with malonic acid.[1][2] However, barbituric acid itself was found to be pharmacologically inactive.[3][4] The breakthrough came nearly four decades later.

# The Discovery by Fischer and von Mering

In 1902, the Nobel laureate chemist Emil Fischer and the physician Joseph von Mering, working at Bayer, turned their attention to the derivatives of barbituric acid.[3][5][6] Their collaboration was based on the prevailing hypothesis that introducing certain chemical groups, specifically ethyl groups, could impart hypnotic properties to a molecule.[7] This line of reasoning led them to synthesize a new derivative: 5,5-diethylbarbituric acid.

Their discovery, published in their seminal 1903 paper, "Ueber eine neue Klasse von Schlafmitteln" (On a New Class of Hypnotics), detailed the potent sleep-inducing effects of the new compound in dogs.[1][8] The initial animal experiments clearly demonstrated a reliable sedative and hypnotic effect.[6][9] Fischer patented the compound, and in 1904, the pharmaceutical company Bayer began marketing it under the trade name Veronal.[3][8] The name was reportedly suggested by von Mering, who considered Verona, Italy, to be the most peaceful place he knew.[3] Veronal was the first commercially available barbiturate and marked the beginning of a new era in sedative-hypnotic therapy.[7]

## **Experimental Protocols**

While the original 1903 publication by Fischer and von Mering lacks the detailed step-by-step format of modern experimental sections, the chemical synthesis and the protocol of the first human trials can be reconstructed based on contemporary chemical practices and subsequent publications.

## Synthesis of 5,5-Diethylbarbituric Acid

The synthesis was achieved through the condensation of diethyl 2,2-diethylmalonate with urea, using sodium ethoxide as a strong base catalyst. The following protocol is a representative procedure based on well-established methods for barbiturate synthesis from that era.

Objective: To synthesize 5,5-diethylbarbituric acid from diethyl 2,2-diethylmalonate and urea.



#### Materials:

- Diethyl 2,2-diethylmalonate
- Urea, dry
- Sodium metal
- Absolute ethanol
- Hydrochloric acid
- · Distilled water

#### Procedure:

- Preparation of Sodium Ethoxide Catalyst: In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol. The reaction is exothermic and should be cooled if necessary. This creates a solution of sodium ethoxide in ethanol.
- Addition of Reagents: To the sodium ethoxide solution, add diethyl 2,2-diethylmalonate. Separately, dissolve dry urea in hot absolute ethanol and add this solution to the flask.
- Condensation Reaction: Heat the mixture under reflux for several hours. A white precipitate, the sodium salt of diethylbarbituric acid, will form.
- Isolation: After the reaction is complete, add hot water to dissolve the precipitate.
- Acidification: Carefully acidify the solution with concentrated hydrochloric acid while stirring.
  This protonates the salt, causing the free 5,5-diethylbarbituric acid to precipitate out of the solution as a white crystalline powder.
- Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by filtration, wash with cold water to remove impurities, and dry. The result is an odorless, slightly bitter, white crystalline powder.[7]

# **Initial Human Pharmacological Trials (1904)**







The first clinical trials on humans were conducted by Hermann von Husen, a young psychiatrist who suffered from sleep disorders.[3] He documented his self-experimentation in a 1904 publication, providing the first quantitative data on the effects of Veronal in humans.

Objective: To determine the hypnotic efficacy and side-effect profile of Veronal in a human subject.

Subject: Hermann von Husen.

#### Methodology:

- Trial 1: A single oral dose of 0.5 grams of Veronal was administered.
- Trial 2: On a subsequent night, a single oral dose of 1.0 gram of Veronal was administered.
- Data Collection: The subject recorded the time to onset of sleep, the total duration of sleep, and the qualitative experience upon waking.

Results: A summary of the quantitative results is presented in Table 1. Von Husen reported that after 10-15 minutes, he experienced a growing state of listlessness that led to a deep sleep in approximately 30 minutes. After the 0.5 g dose, he awoke feeling fresh and rested. After the 1.0 g dose, he noted some difficulty in getting out of bed the next morning.[3]

## **Quantitative Data Summary**

The early investigations established the initial therapeutic and toxic dosage ranges for diethylbarbituric acid (Veronal).



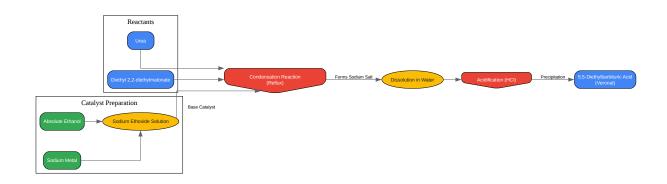
Parameter	Value	Source
Pre-clinical Testing		
Test Species	Dog	Fischer & von Mering, 1903[3]
Observed Effect	Effective induction of sleep	Fischer & von Mering, 1903[3]
Human Clinical Data		
Subject	Hermann von Husen	von Husen, 1904[3]
Dose 1	0.5 g	von Husen, 1904[3]
Sleep Duration (Dose 1)	8 hours	von Husen, 1904[3]
Dose 2	1.0 g	von Husen, 1904[3]
Sleep Duration (Dose 2)	9 hours	von Husen, 1904[3]
Onset of Action	~30 minutes to deep sleep	von Husen, 1904[3]
General Dosage Info		
Therapeutic Dose	0.6 – 1.0 grams (10-15 grains)	Early 20th Century Pharmacopeia[7]
Estimated Lethal Dose	3.5 – 4.4 grams (55-68 grains)	Early 20th Century Pharmacopeia[7]

Table 1: Summary of Early Quantitative Data for Diethylbarbituric Acid (Veronal).

# Diagrams and Workflows Synthesis Workflow

The following diagram illustrates the key steps in the condensation reaction for synthesizing diethylbarbituric acid.





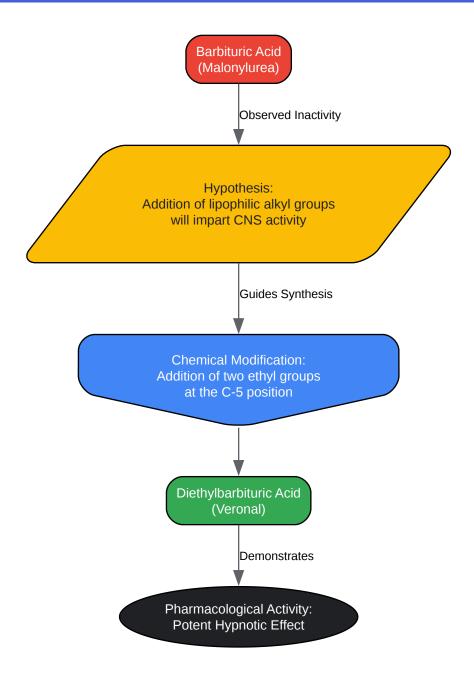
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Caption: Chemical synthesis workflow for diethylbarbituric acid.

# Early Structure-Activity Relationship (SAR) Hypothesis

The discovery of Veronal was not serendipitous but was guided by a specific chemical hypothesis. The diagram below illustrates the logical relationship between the parent compound and its active derivative as understood by Fischer and von Mering.





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Caption: Guiding structure-activity hypothesis for Veronal's discovery.

## Conclusion

The discovery of diethylbarbituric acid by Fischer and von Mering was a landmark achievement in medicinal chemistry and pharmacology. It was a direct result of a hypothesis-driven approach to drug design, based on the systematic modification of a known chemical scaffold. Marketed as Veronal, it offered a significant improvement over previous hypnotics and became



the progenitor of over 2,500 barbiturate compounds synthesized in the following decades. While its use declined with the advent of safer alternatives like benzodiazepines, the principles of its discovery and its impact on the treatment of insomnia and anxiety underscore its critical role in the history of drug development. This guide serves as a technical summary of that foundational work for the modern researcher.

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